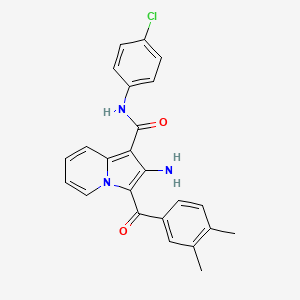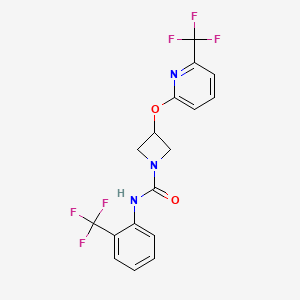
1-(2-Furoyl)indolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Furoyl)indolin-6-amine” is a compound with the molecular formula C13H12N2O2 . It’s also known as “6-Amino-1-(2-furoyl)indoline” and has a CAS number of 927996-98-3 .
Synthesis Analysis
The synthesis of indoline compounds, such as “1-(2-Furoyl)indolin-6-amine”, has been a topic of interest in organic chemistry . A study reported the synthesis of benzamide derivatives bearing heterocyclic furan and piperazine ring . The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire target compounds .Molecular Structure Analysis
The molecular structure of “1-(2-Furoyl)indolin-6-amine” was confirmed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . Their ability to bind with high affinity to multiple receptors makes them potentially useful in the development of new anticancer drugs .
Anti-HIV Activity
Some indole derivatives have been found to possess anti-HIV activity . This suggests that they could be used in the development of drugs for the treatment of HIV/AIDS.
Antioxidant Activity
Indole derivatives can act as antioxidants . This means they have the potential to protect the body’s cells from damage caused by free radicals.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This suggests that they could be used in the development of drugs for the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that they could be used in the development of drugs for the treatment of diabetes.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-(2-Furoyl)indolin-6-amine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter that is important for many functions in the body, including muscle movement and memory.
Mode of Action
1-(2-Furoyl)indolin-6-amine interacts with its target, the butyrylcholinesterase enzyme, by binding to it . This binding inhibits the enzyme’s activity, leading to an increase in the levels of acetylcholine in the body .
Biochemical Pathways
The inhibition of butyrylcholinesterase by 1-(2-Furoyl)indolin-6-amine affects the cholinergic pathway . This pathway is responsible for the transmission of signals in the nervous system. The increase in acetylcholine levels due to the inhibition of butyrylcholinesterase can enhance signal transmission in this pathway .
Result of Action
The molecular and cellular effects of 1-(2-Furoyl)indolin-6-amine’s action primarily involve changes in neurotransmission. By inhibiting butyrylcholinesterase and increasing acetylcholine levels, 1-(2-Furoyl)indolin-6-amine can enhance signal transmission in the nervous system .
Eigenschaften
IUPAC Name |
(6-amino-2,3-dihydroindol-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKLDMOPXVDJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furoyl)indolin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2586823.png)
![(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2586824.png)


![7-tert-butyl-3-propyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2586829.png)

![(E)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2586835.png)



![7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2586841.png)
